Benzenediazonium, 2-carboxy-, chloride

Catalog No.
S15333162
CAS No.
4661-46-5
M.F
C7H5ClN2O2
M. Wt
184.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenediazonium, 2-carboxy-, chloride

CAS Number

4661-46-5

Product Name

Benzenediazonium, 2-carboxy-, chloride

IUPAC Name

2-carboxybenzenediazonium;chloride

Molecular Formula

C7H5ClN2O2

Molecular Weight

184.58 g/mol

InChI

InChI=1S/C7H4N2O2.ClH/c8-9-6-4-2-1-3-5(6)7(10)11;/h1-4H;1H

InChI Key

YUBVOYPQDQDAOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[N+]#N.[Cl-]

2-Carboxybenzenediazonium chloride (CAS 4661-46-5) is a highly versatile, isolable diazonium salt utilized primarily as a reliable benzyne precursor and a reactive building block for ortho-substituted benzoic acids [1]. Unlike its zwitterionic counterpart, which is notoriously explosive, this hydrochloride salt can be safely isolated and stored, making it highly relevant for scalable procurement and routine laboratory handling [2]. In synthetic applications, it undergoes controlled thermal decomposition to generate benzyne—often utilizing propylene oxide as a mild hydrogen chloride scavenger—or serves as an electrophilic hub for the synthesis of heavy-element analogs like selenosalicylic acid via aqueous nucleophilic substitution [3].

Substituting 2-carboxybenzenediazonium chloride with the closely related internal salt, benzenediazonium-2-carboxylate, introduces extreme shock-sensitivity and severe detonation hazards into the laboratory workflow, requiring specialized blast shielding that complicates scale-up [1]. Conversely, substituting it with modern alternatives like 2-(trimethylsilyl)phenyl triflate (the Kobayashi precursor) forces the process to rely on strictly anhydrous conditions and expensive, stoichiometric fluoride sources (e.g., CsF or TBAF) to trigger benzyne formation [2]. Furthermore, attempting in situ diazotization of anthranilic acid directly in the main reaction vessel often leads to unwanted side reactions between the diazotizing agents (such as alkyl nitrites) and sensitive substrates, reducing overall yield and complicating purification [3].

Process Safety and Detonation Hazard Mitigation

The zwitterionic internal salt (benzenediazonium-2-carboxylate) is highly shock-sensitive and prone to violent detonation upon scraping or mild friction. Stabilizing the precursor as 2-carboxybenzenediazonium chloride mitigates this extreme detonation risk, allowing for safe isolation, storage, and stoichiometric transfer under standard laboratory conditions [1].

Evidence DimensionShock sensitivity and detonation risk during isolation
Target Compound Data2-Carboxybenzenediazonium chloride (stable enough for routine isolation and storage as a hydrochloride salt)
Comparator Or BaselineBenzenediazonium-2-carboxylate internal salt (highly shock-sensitive, prone to violent detonation)
Quantified DifferenceEliminates the extreme shock-detonation risk associated with the zwitterionic form, allowing safe stoichiometric handling.
ConditionsStandard laboratory isolation and storage conditions

Critical for process safety, allowing chemists to safely scale up benzyne generation without specialized blast-shielding.

Fluoride-Free Benzyne Generation

While the Kobayashi precursor (2-(trimethylsilyl)phenyl triflate) requires strictly anhydrous conditions and stoichiometric fluoride sources (such as CsF or TBAF) to generate benzyne, 2-carboxybenzenediazonium chloride can be triggered thermally in refluxing 1,2-dichloroethane using low-cost propylene oxide as a mild hydrogen chloride scavenger [1].

Evidence DimensionChemical trigger requirements for benzyne formation
Target Compound Data2-Carboxybenzenediazonium chloride (triggered thermally using low-cost propylene oxide)
Comparator Or Baseline2-(Trimethylsilyl)phenyl triflate (requires stoichiometric fluoride sources and anhydrous conditions)
Quantified Difference100% elimination of fluoride reagents and strict anhydrous handling requirements.
ConditionsRefluxing 1,2-dichloroethane or biphasic solvent systems

Significantly lowers procurement costs and simplifies process workflows by removing the need for expensive, moisture-sensitive triggers.

Counterion-Mediated Intermediate Trapping

In reactions with 1,3-benzodithiole-2-thione, the chloride counterion of 2-carboxybenzenediazonium chloride actively participates in trapping the ylide intermediate, yielding the bicyclic sulfonium chloride in 84% yield [1]. Non-halide benzyne precursors fail to provide the necessary counterion for this specific trapping mechanism.

Evidence DimensionYield of bicyclic sulfonium chloride via ylide trapping
Target Compound Data2-Carboxybenzenediazonium chloride (84% yield of trapped sulfonium chloride)
Comparator Or BaselineFluoride-triggered benzyne precursors (fail to provide the chloride counterion necessary for this trapping)
Quantified DifferenceEnables high-yield (84%) isolation of the chloride salt intermediate, a pathway inaccessible to non-halide precursors.
ConditionsRefluxing 1,2-dichloroethane, slight excess of diazonium salt

Provides a unique synthetic pathway for generating novel sulfonium salts where the precursor's counterion is incorporated into the final product.

Scalable Synthesis of Heavy-Element Analogs

2-Carboxybenzenediazonium chloride undergoes highly efficient nucleophilic aromatic substitution with alkali metal diselenides in aqueous media to form 2,2'-diselenobis(benzoic acid) (DSBA) [1]. This avoids the harsh conditions, transition metal catalysts, and longer reaction times required when using 2-halobenzoic acids as starting materials.

Evidence DimensionReaction conditions for DSBA synthesis
Target Compound Data2-Carboxybenzenediazonium chloride (reacts rapidly at 0 °C to 90 °C in aqueous media without catalysts)
Comparator Or Baseline2-Halobenzoic acids (require transition metal catalysts and harsh, high-temperature conditions)
Quantified DifferenceEliminates the need for transition metal catalysts and enables quantitative conversion in benign aqueous solvents.
ConditionsAqueous solution, addition of M2Se2 at 0 °C followed by heating to 90 °C

Streamlines the procurement and synthesis pipeline for organoselenium therapeutics by utilizing a highly reactive, water-soluble precursor.

Safe, Scalable Benzyne Generation for Cycloadditions

Where this compound is the right choice: Industrial and academic laboratories requiring scalable benzyne generation without the severe explosion risks of the internal carboxylate salt or the high costs of fluoride-triggered precursors. It is ideal for Diels-Alder and 1,3-dipolar cycloadditions in standard organic solvents using propylene oxide as an HCl scavenger [1].

Synthesis of Novel Sulfonium Salts and Ylide Trapping

Where this compound is the right choice: Research programs focused on generating complex sulfur-containing heterocycles. The inherent chloride counterion makes it specifically suited for trapping reactive ylide intermediates, enabling the one-pot synthesis of bicyclic sulfonium chlorides that are inaccessible using non-halide benzyne precursors [2].

Aqueous Synthesis of Organoselenium Therapeutics

Where this compound is the right choice: Procurement for the synthesis of Ebselen and other organoselenium compounds. Its high water solubility and excellent reactivity toward alkali metal diselenides allow for rapid, catalyst-free production of 2,2'-diselenobis(benzoic acid) (DSBA) in aqueous media, significantly streamlining the manufacturing process [3].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

184.0039551 g/mol

Monoisotopic Mass

184.0039551 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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